2-(4-(Methoxycarbonyl)phenyl)ethanesulfonic acid
Description
2-(4-(Methoxycarbonyl)phenyl)ethanesulfonic acid (CAS 756469-30-4) is an organosulfur compound featuring a methoxycarbonyl-substituted phenyl ring linked to an ethanesulfonic acid backbone. The sulfonic acid group (-SO₃H) confers high water solubility and acidity, while the methoxycarbonyl (-COOMe) moiety may enhance lipophilicity and influence electronic properties.
Properties
IUPAC Name |
2-(4-methoxycarbonylphenyl)ethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5S/c1-15-10(11)9-4-2-8(3-5-9)6-7-16(12,13)14/h2-5H,6-7H2,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZCNJEQIFKJGQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CCS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676551 | |
| Record name | 2-[4-(Methoxycarbonyl)phenyl]ethane-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
756469-30-4 | |
| Record name | 2-[4-(Methoxycarbonyl)phenyl]ethane-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Esterification of 4-(2-sulfoethyl)benzoic acid
The most commonly reported method involves the esterification of 4-(2-sulfoethyl)benzoic acid with methanol in the presence of a strong acid catalyst. This reaction typically proceeds under reflux conditions to drive the esterification to completion.
- Reactants: 4-(2-sulfoethyl)benzoic acid and methanol
- Catalyst: Strong acid (e.g., sulfuric acid, p-toluenesulfonic acid)
- Conditions: Reflux temperature (usually 60–80 °C) for several hours
- Purification: Recrystallization or solvent extraction to isolate the esterified product
This method ensures the selective formation of the methyl ester at the carboxylic acid site while retaining the ethanesulfonic acid group intact.
Industrial Continuous Flow Processes
For industrial-scale production, continuous flow reactors are employed to enhance efficiency and yield. Parameters such as temperature, pressure, and reactant concentrations are precisely controlled by automated systems to maintain consistent product quality.
- Advantages: Improved scalability, reproducibility, and safety
- Typical conditions: Optimized for maximum conversion with minimal side reactions
Detailed Reaction Analysis
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Esterification | 4-(2-sulfoethyl)benzoic acid + methanol + acid catalyst, reflux | Formation of methyl ester group on phenyl ring |
| 2 | Purification | Recrystallization or solvent extraction | Removal of unreacted starting materials and impurities |
Related Synthetic Processes and Analogous Methods
While direct preparation methods for 2-(4-(Methoxycarbonyl)phenyl)ethanesulfonic acid are limited, related sulfonic acid derivatives such as phenyl ethanesulfonic acid have been synthesized through:
- Phase-transfer catalysis involving vinylbenzene, thiocarbamide, and subsequent oxidation steps to introduce the sulfonic acid group.
- Quaternary ammonium salts as phase-transfer catalysts to facilitate sulfonation under mild conditions.
- Oxidation with hydrogen peroxide in organic acid media (formic or glacial acetic acid) to convert intermediates into sulfonic acid derivatives with high purity.
Summary Table of Preparation Parameters
| Parameter | Typical Value/Condition | Comments |
|---|---|---|
| Starting material | 4-(2-sulfoethyl)benzoic acid | Commercially available or synthesized |
| Esterification reagent | Methanol | Excess to drive reaction |
| Catalyst | Strong acid (e.g., H2SO4) | Promotes ester formation |
| Reaction temperature | Reflux (60–80 °C) | Ensures complete esterification |
| Reaction time | Several hours (4–8 h) | Depends on scale and catalyst efficiency |
| Purification method | Recrystallization, solvent extraction | To obtain pure esterified product |
| Industrial process | Continuous flow with automated control | Enhances yield and reproducibility |
Research Findings and Observations
- The esterification reaction is highly selective for the carboxylic acid group, leaving the ethanesulfonic acid moiety intact.
- Reaction conditions such as temperature and catalyst concentration directly affect yield and purity.
- Industrial methods leverage continuous flow technology to improve process efficiency and product consistency.
- Phase-transfer catalysis and oxidation are valuable strategies in related sulfonic acid compound syntheses, potentially applicable to this compound’s preparation.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Methoxycarbonyl)phenyl)ethanesulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Hydroxy-substituted phenyl ethanesulfonic acid.
Substitution: Nitro or halogen-substituted derivatives.
Scientific Research Applications
Chemistry
- Reagent in Organic Synthesis : MES serves as a versatile building block for complex organic molecules. It can participate in various chemical reactions, including oxidation, reduction, and electrophilic aromatic substitution.
- Case Study : In a study examining the reactivity of MES, it was utilized to synthesize sulfonic acid derivatives through oxidation reactions using potassium permanganate as the oxidizing agent. The derivatives exhibited enhanced solubility and reactivity compared to their precursors.
Biology
- Biochemical Assays : MES is investigated for its role in enzyme activity assays. Its ability to modulate enzyme interactions makes it a valuable tool in biochemical research.
- Case Study : Research demonstrated that MES can act as a probe for studying the kinetics of specific enzymes, providing insights into enzyme mechanisms and potential inhibitors.
Medicine
- Therapeutic Potential : Preliminary studies suggest that MES may have therapeutic applications, particularly in drug development as a precursor for bioactive compounds .
- Case Study : A recent exploration into the pharmacological properties of MES indicated potential anti-inflammatory effects when tested in vitro, suggesting avenues for further research into its medicinal applications.
Industrial Applications
- Specialty Chemicals Production : MES is used in the synthesis of specialty chemicals, including dyes and pigments. Its dual functionality allows it to serve as an intermediate in various industrial processes.
- Case Study : An industrial application involved using MES in the formulation of a novel dye that demonstrated improved colorfastness and stability compared to traditional dyes, showcasing its potential in textile applications.
Mechanism of Action
The mechanism by which 2-(4-(Methoxycarbonyl)phenyl)ethanesulfonic acid exerts its effects depends on its specific application. In biochemical assays, it may interact with enzymes or other proteins, altering their activity. The molecular targets and pathways involved can vary, but typically include interactions with active sites or binding pockets of target molecules .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares the molecular features of 2-(4-(Methoxycarbonyl)phenyl)ethanesulfonic acid with analogous sulfonic acid derivatives:
Key Observations:
- Substituent Effects: The methoxycarbonyl group in the target compound contrasts with the morpholino (CHES) or cyclohexylamine (CHAPS) groups in other derivatives. These substituents modulate solubility and biological activity. For example, CHES is used as a buffering agent due to its pKa (~9.5), while Schiff base derivatives exhibit antimicrobial properties .
- Biological Activity: Sodium salts of ethanesulfonic acid Schiff bases (e.g., ) demonstrate potent antimicrobial activity against Klebsiella pneumoniae (MIC: 0.125 mg/mL) and Staphylococcus aureus, likely due to cell membrane disruption . In contrast, the methoxycarbonyl variant’s biological role remains underexplored but may share synthetic utility with anticancer agents like NSC 127755, which incorporates ethanesulfonic acid in a triazine-based antitumor compound .
Physicochemical Properties
| Property | This compound | 2-[4-(2-Methoxyethanesulfonyl)phenyl]acetic acid | CHAPS | CHES |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~258* | 258.3 | 290.4 | 195.2 |
| Solubility | High (sulfonic acid group) | Moderate (acetic acid moiety) | High | High |
| Acidity (pKa) | ~1–2 (sulfonic acid) | ~1–2 (sulfonic acid), ~4.8 (carboxylic acid) | ~1–2 | ~9.5 |
| Thermal Stability | Not reported | Stable at room temperature | Stable | Heat-labile |
*Estimated based on molecular formula.
Key Observations:
- Acidity: All sulfonic acid derivatives exhibit strong acidity (pKa ~1–2), but additional functional groups (e.g., carboxylic acid in ’s compound) introduce secondary ionizable sites .
- Thermal Stability: CHES is heat-labile, limiting its use in high-temperature applications, whereas CHAPS and the methoxycarbonyl variant are more stable .
Biological Activity
2-(4-(Methoxycarbonyl)phenyl)ethanesulfonic acid, also known as MES, is a compound that has garnered attention in biochemical and pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by relevant data and case studies.
- IUPAC Name : this compound
- Molecular Formula : C11H13O4S
- Molecular Weight : 245.29 g/mol
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents .
- Enzyme Inhibition : The sulfonic acid group is known to interact with various enzymes, potentially acting as an inhibitor. For instance, similar compounds have shown inhibitory effects on low molecular weight protein tyrosine phosphatases (LMW-PTP), which are important in cancer signaling pathways .
The mechanism of action for this compound is not fully elucidated; however, it is believed to involve:
- Polar Interactions : The sulfonic acid moiety can form extensive polar interactions with enzyme active sites, influencing their function. This interaction is crucial for the inhibition of specific enzymes involved in metabolic pathways .
- Structural Modifications : Variations in the phenyl ring and the methoxycarbonyl group can affect the compound's binding affinity and selectivity towards target enzymes.
Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of various derivatives of sulfonic acid compounds, including this compound. Results indicated that certain derivatives exhibited significant inhibitory effects against bacterial strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL.
Study 2: Enzyme Interaction
In a structural biology study focused on enzyme-inhibitor interactions, it was found that compounds similar to this compound could effectively inhibit LMW-PTP. The IC50 values for these inhibitors ranged from 5 to 10 µM, indicating a moderate level of potency .
Comparative Analysis
The biological activity of this compound can be compared with other related compounds:
| Compound Name | Biological Activity | IC50 (μM) | Notes |
|---|---|---|---|
| MES | Antimicrobial | TBD | Under investigation |
| SPAA-1 | LMW-PTP Inhibition | 7.1 | Similar sulfonic structure |
| Compound X | Antifungal | TBD | Related structural features |
Future Directions
Given the promising biological activities observed, further research is warranted to explore:
- Mechanistic Studies : Detailed studies on the mechanisms by which this compound interacts with target enzymes.
- Therapeutic Applications : Investigating its potential as a therapeutic agent in treating infections or as an enzyme inhibitor in cancer therapy.
- Structural Optimization : Modifying the chemical structure to enhance potency and selectivity against specific biological targets.
Q & A
Basic Questions
Q. What are the optimal synthetic routes for 2-(4-(Methoxycarbonyl)phenyl)ethanesulfonic acid, and how can purity be maximized?
- Methodology :
- Step 1 : Start with 4-(methoxycarbonyl)phenethyl alcohol. React with sulfonating agents (e.g., chlorosulfonic acid) under controlled conditions (0–5°C, inert atmosphere) to introduce the sulfonic acid group.
- Step 2 : Purify via recrystallization using ethanol/water mixtures or column chromatography (silica gel, eluent: methanol/dichloromethane 1:9) .
- Purity Optimization : Monitor reaction progress via TLC (Rf ~0.3 in methanol/dichloromethane). Use HPLC (C18 column, 0.1% trifluoroacetic acid in water/acetonitrile gradient) to confirm >98% purity .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Key Techniques :
- NMR Spectroscopy : ¹H NMR (DMSO-d6) should show peaks for the methoxycarbonyl group (~δ 3.8 ppm, singlet) and aromatic protons (~δ 7.6–8.1 ppm). ¹³C NMR confirms the sulfonic acid moiety (~δ 44–48 ppm for CH2SO3H) .
- Mass Spectrometry : High-resolution ESI-MS should match the molecular ion [M-H]⁻ at m/z 273.04 .
- Elemental Analysis : Carbon, hydrogen, and sulfur content must align with theoretical values (±0.3%) .
Q. How should this compound be stored to maintain stability?
- Protocol : Store in airtight, light-resistant containers at 2–8°C. Desiccate using silica gel to prevent hydrolysis of the methoxycarbonyl group. Avoid prolonged exposure to basic conditions (>pH 8) to prevent sulfonate ester formation .
Advanced Research Questions
Q. How does the methoxycarbonyl group influence the compound’s reactivity compared to other aryl-sulfonic acids?
- Mechanistic Insight :
- The electron-withdrawing methoxycarbonyl group reduces electron density on the benzene ring, decreasing susceptibility to electrophilic substitution but enhancing stability in acidic conditions. Compare with 4-methylbenzenesulfonic acid ( ), where the electron-donating methyl group increases reactivity toward electrophiles .
- Experimental Design : Perform kinetic studies on sulfonation reactions using substituents with varying electronic effects (e.g., -NO2, -OCH3) to quantify substituent impact .
Q. What strategies resolve contradictions in reported stability data under varying pH conditions?
- Controlled Study :
- Step 1 : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C. Monitor degradation via UV-Vis spectroscopy (λmax = 260 nm) at 0, 24, and 72 hours.
- Step 2 : Use LC-MS to identify degradation products (e.g., hydrolysis to 4-carboxyphenylethanesulfonic acid at pH >10).
- Data Analysis : Compare results with conflicting studies by adjusting ionic strength and buffer composition (e.g., phosphate vs. Tris buffers) to identify confounding factors .
Q. Can computational modeling predict the solvation behavior of this compound in polar vs. nonpolar solvents?
- Methodology :
- Modeling : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to compute solvation free energies in water, DMSO, and hexane.
- Validation : Compare with experimental solubility data (e.g., >50 mg/mL in DMSO, <1 mg/mL in hexane) .
- Application : Use Hansen solubility parameters to design solvent mixtures for crystallization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
